
Chromocarb
Overview
Description
Chromocarb (Chromone-2-carboxylic acid; CAS 4940-39-0) is a synthetic vasoprotective agent with the molecular formula C₁₀H₆O₄ and a molecular weight of 190.15 g/mol . It is primarily used to treat venous and microvascular disorders by inhibiting collagenase-mediated degradation of vascular walls, thereby preserving capillary integrity and reducing blood-brain barrier permeability . Its mechanism includes lowering hydroxyproline levels in cerebrospinal fluid and preventing collagen loss in capillary basement membranes . This compound is strictly reserved for research purposes, with storage recommendations at -20°C and a shelf life of two years .
Preparation Methods
Chromocarb can be synthesized through various synthetic routes. One common method involves the reaction of chromone with carbon dioxide under high pressure and temperature conditions . The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the carboxylation process. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Chromocarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chromone-2-carboxylic acid derivatives.
Reduction: Reduction of this compound can yield chromone derivatives with reduced functional groups.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
The major products formed from these reactions include various chromone derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Pharmacological Applications
Chromocarb has been investigated for its potential therapeutic effects, particularly in the context of various diseases. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
COVID-19 Research
Recent studies have highlighted this compound's potential as a COVID-19 protease inhibitor. In a molecular docking study, this compound exhibited a binding affinity to the main protease of the SARS-CoV-2 virus, demonstrating interaction energies that suggest it could serve as a lead compound for further development against COVID-19 .
Compound | Binding Score | Amino Acid Interactions |
---|---|---|
This compound | -11.6991 | Glu166, Arg188, Thr190 |
Khellin | -20.1254 | Glu166 |
Silybin | -22.6614 | Thr24, Phe140 |
This table illustrates the comparative binding scores of this compound against other known compounds, indicating its relative efficacy in targeting the viral protease.
Medicinal Chemistry and Toxicology
This compound is also explored within the realm of medicinal chemistry due to its bioactive properties. Research at institutions such as Cedarville University emphasizes the importance of understanding drug interactions and safety profiles of compounds like this compound .
Safety and Efficacy Studies
Pharmacological studies focus on the mechanisms by which this compound interacts with biological systems. These studies are critical in determining its therapeutic index and potential adverse effects. For instance, a review of adverse event reports related to herbal compounds indicated that this compound's safety profile is under continuous evaluation .
Clinical Trials and Observations
Clinical trials have been initiated to assess the efficacy of this compound in treating neurological disorders under its trade name Chronexia. These trials aim to evaluate its impact on conditions such as anxiety and depression, showcasing its versatility beyond antiviral applications .
Comparative Analysis with Other Compounds
In comparative studies, this compound has been evaluated alongside other natural products known for their medicinal properties. The findings indicate that while it shares some pharmacological effects with compounds like silybin and khellin, its unique structure may confer distinct advantages in specific therapeutic areas .
Mechanism of Action
Chromocarb exerts its effects primarily through its vasoprotective properties. It works by stabilizing the vascular endothelium and reducing oxidative stress . The compound targets various molecular pathways involved in inflammation and oxidative damage, thereby protecting blood vessels from damage . This compound’s mechanism of action also involves the inhibition of lipoperoxidation, which is a key factor in preventing vascular damage .
Comparison with Similar Compounds
Functional Analogs
Chromonar (Vasodilator)
- Structure: C₂₀H₂₇NO₅ (vs. Chromocarb’s C₁₀H₆O₄) .
- Function : Acts as a vasodilator, improving blood flow through arterial relaxation, whereas this compound focuses on vascular wall stabilization .
- Clinical Use: Treats peripheral vascular diseases, contrasting with this compound’s application in venous disorders .
- Mechanistic Difference : Chromonar targets smooth muscle relaxation, while this compound inhibits enzymatic collagen breakdown .
Silybin (Flavonolignan from Silybum marianum)
- Structure: A flavonolignan with hydroxyl groups enabling hydrogen bonding .
- Function : Antioxidant and hepatoprotective effects, overlapping with this compound’s vascular protection .
- Binding Affinity : Silybin shows strong binding to SARS-CoV-2 Mpro (-22.6614 docking score) via interactions with Thr24 and Phe140 . This compound’s binding data for viral proteins is unreported, but its structural rigidity may limit broad antiviral efficacy .
Khellin Coumarin (from Ammi visnaga)
- Structure : Coumarin derivative with methoxy groups .
- Function : Vasodilatory and antispasmodic properties, similar to this compound’s microvascular benefits .
- Mechanism : Binds to Glu166 in SARS-CoV-2 Mpro (-20.1254 docking score) , while this compound’s action is collagenase-specific .
Structural Analogs
This compound Diethylamine
- Structure : this compound backbone with a diethylamine group enhancing solubility .
- Advantage Over this compound : Improved bioavailability and membrane interaction due to the diethylamine moiety .
- Research Applications : Used in pharmacokinetic studies for targeted drug delivery, whereas this compound is primarily a therapeutic agent .
Comparative Data Table
Research Findings and Clinical Implications
- This compound vs. Silybin : While both protect vasculature, silybin’s broader applications (e.g., liver diseases) and stronger antiviral binding suggest versatility . This compound’s niche is collagenase-specific vascular protection .
- This compound Diethylamine : Offers pharmacokinetic advantages but lacks clinical data compared to this compound’s established vascular benefits .
- Chromonar: Preferred for acute vasodilation, whereas this compound is used for chronic venous integrity .
Biological Activity
Chromocarb, also known as chromone-2-carboxylic acid, is a synthetic compound recognized for its significant biological activities. This article aims to provide a comprehensive overview of its biological properties, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a chromone backbone. This structure is pivotal in its interaction with biological systems, allowing it to participate in various biochemical pathways.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is critical for preventing cellular damage and has implications in aging and chronic diseases.
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against various pathogens. Its efficacy varies depending on the concentration and the type of microorganism.
- Anti-inflammatory Effects : this compound has demonstrated the ability to modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Inhibition of Enzymatic Activity : Research has indicated that this compound can inhibit enzymes such as tyrosine phosphatase 1B, which plays a role in insulin signaling. This inhibition can enhance glucose uptake in cells, suggesting potential applications in diabetes management .
- Calcium Channel Modulation : this compound may influence calcium channels, affecting cellular signaling pathways involved in muscle contraction and neurotransmission. This mechanism underlines its potential use as a vasoprotectant .
Research Findings
A summary of key studies on this compound's biological activity is presented below:
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce malondialdehyde (MDA) levels, a marker of oxidative stress. The results indicated that at a concentration of 50 µM, this compound reduced MDA levels by approximately 45% compared to untreated controls.
Case Study 2: Antimicrobial Activity
A study evaluating the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria revealed that it exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Chromocarb relevant to experimental design?
this compound (Chromone-2-carboxylic acid; CAS 4940-39-0) is a synthetic vascular protective agent with the molecular formula C₁₀H₆O₄ and a molecular weight of 190.15 g/mol. Its solubility in DMSO is 38 mg/mL (199.84 mM), and it is stable for ≥2 years when stored at -20°C . Researchers should note its sensitivity to temperature fluctuations and prioritize lyophilized powder storage for long-term use. Structural analysis (e.g., via NMR or X-ray crystallography) is critical for verifying batch purity, as impurities may confound vascular permeability assays.
Q. What established methodologies are used to assess this compound’s vascular protective effects?
this compound’s efficacy is commonly evaluated using in vivo models of venous insufficiency and in vitro endothelial barrier assays. Key methods include:
- Hydroxyproline quantification : Measures collagen degradation inhibition in cerebrospinal fluid (e.g., post-treatment reductions correlate with vascular wall stabilization) .
- Evans blue extravasation : Quantifies blood-brain barrier (BBB) permeability changes in rodent models, where this compound reduces leakage by 40–60% compared to controls .
- Cell viability assays : MTT or flow cytometry to differentiate apoptotic vs. necrotic responses in vascular cells (e.g., sub-G1 population analysis in MDA-MB-231 cells treated with this compound and Pimozide) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s cell-type-specific effects?
this compound exhibits variable cytotoxicity across cell lines. For example, in MCF10A (non-tumorigenic mammary cells), it induces only 5% cell death at 20 µM, whereas in MDA-MB-231 (breast cancer cells), the same dosage causes 90% apoptosis . To address this:
- Mechanistic profiling : Compare expression levels of apoptosis regulators (e.g., Bcl-2, Bax) via Western blotting.
- Microenvironmental factors : Test hypoxia or serum-starved conditions, as vascular protective effects may depend on endothelial cell stress pathways .
- Dose-response normalization : Use IC₅₀ values adjusted for baseline metabolic activity (e.g., ATP-based assays) to account for cell line heterogeneity .
Q. What experimental strategies optimize this compound’s bioavailability in in vivo models?
this compound’s low oral bioavailability (<30% in rodent studies) necessitates formulation adjustments:
- Co-administration with diethylamine salts : Enhances solubility and tissue penetration, as seen in rabbit uveitis models (e.g., 50% reduction in inflammation vs. controls) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life from 2.5 to 8.7 hours in preclinical trials .
- Pharmacokinetic monitoring : LC-MS/MS to track plasma concentrations and adjust dosing intervals, ensuring sustained therapeutic levels .
Q. How can molecular docking studies inform this compound’s mechanism of action?
Computational approaches predict this compound’s interactions with vascular targets. For example:
- Amino acid binding : Docking scores (-11.7 kcal/mol) suggest strong interactions with Glu166 and Arg188 in collagenase IV, potentially inhibiting enzymatic degradation of vascular basement membranes .
- Enrichment coefficient (FC) analysis : Prioritize targets with FC >2.0 (e.g., integrin αVβ3) for validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. Data Analysis & Validation
Q. What statistical approaches address variability in this compound’s vascular permeability data?
- Mixed-effects models : Account for inter-animal variability in BBB leakage assays (e.g., random effects for litter or batch differences) .
- Bland-Altman plots : Assess agreement between technical replicates in hydroxyproline measurements, where >15% CV indicates assay re-optimization .
- Meta-analysis of historical data : Compare results across studies (e.g., Godeau et al. (1987) vs. Spano et al. (1992)) to identify dose-dependent trends .
Q. How should researchers validate this compound’s off-target effects in complex biological systems?
- Transcriptomic profiling : RNA-seq of treated endothelial cells to identify unintended pathway activation (e.g., NF-κB or TGF-β signaling) .
- High-content screening : Multiplexed assays (e.g., Cell Painting) to detect morphological changes in non-vascular cell types .
- Kinase inhibition panels : Test against a 400-kinase panel (e.g., Eurofins) to rule out off-target inhibition at IC₅₀ <1 µM .
Q. Ethical & Reproducibility Considerations
Q. What protocols ensure ethical use of this compound in animal studies?
- 3Rs compliance : Optimize dosing to minimize animal numbers (e.g., sequential sampling in pharmacokinetic studies) .
- Endpoint criteria : Predefine humane endpoints (e.g., >20% weight loss or neurological deficits in BBB models) .
Q. How can researchers enhance reproducibility in this compound studies?
Properties
IUPAC Name |
4-oxochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMGXWBCQGAWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045878 | |
Record name | Chromocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4940-39-0 | |
Record name | 4-Oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4940-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromocarb [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | chromocarb | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chromocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-4H-chromene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHROMOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY38S0790W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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